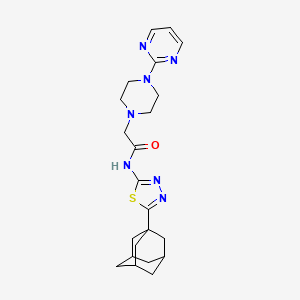
AChE/MAO-B-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/MAO-B-IN-6 is a dual inhibitor of acetylcholinesterase and monoamine oxidase B. This compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease by inhibiting the breakdown of neurotransmitters, thereby enhancing cognitive function and reducing symptoms associated with these conditions .
Preparation Methods
The synthesis of AChE/MAO-B-IN-6 involves multiple steps, including the use of click chemistry to assemble functionalized pyridoxines. This method allows for the rapid synthesis of the compound with high efficiency
Chemical Reactions Analysis
AChE/MAO-B-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified versions of the original compound with altered functional groups.
Scientific Research Applications
AChE/MAO-B-IN-6 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study enzyme inhibition and the mechanisms of neurotransmitter breakdown. In biology, it is used to investigate the effects of neurotransmitter regulation on cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for neurodegenerative diseases, with studies showing its ability to improve cognitive function and reduce symptoms in animal models . In industry, the compound is used in the development of new drugs and therapeutic agents targeting acetylcholinesterase and monoamine oxidase B.
Mechanism of Action
AChE/MAO-B-IN-6 exerts its effects by inhibiting the activity of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter involved in learning and memory. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, enhancing cognitive function. Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter associated with mood and movement. Inhibiting this enzyme increases dopamine levels, which can help alleviate symptoms of Parkinson’s disease .
Comparison with Similar Compounds
AChE/MAO-B-IN-6 is unique in its dual inhibition of both acetylcholinesterase and monoamine oxidase B. Similar compounds include donepezil, rivastigmine, and galantamine, which are acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease, and selegiline and rasagiline, which are monoamine oxidase B inhibitors used in the treatment of Parkinson’s disease . this compound stands out due to its ability to target both enzymes simultaneously, potentially offering a more comprehensive approach to treating neurodegenerative diseases.
Properties
Molecular Formula |
C22H29N7OS |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C22H29N7OS/c30-18(14-28-4-6-29(7-5-28)20-23-2-1-3-24-20)25-21-27-26-19(31-21)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-3,15-17H,4-14H2,(H,25,27,30) |
InChI Key |
PRSFSGKIKNRREG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)C6=NC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















